[2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate
Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and a dihydroacenaphthylene carboxylate moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,2-dihydroacenaphthylene-5-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
[2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Cinnamodendron dinisii Schwanke essential oil: Utilized in biodegradable film packaging.
Uniqueness
What sets [2-(4-Nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in multiple fields of research.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-19(13-6-9-16(10-7-13)22(25)26)12-27-21(24)18-11-8-15-5-4-14-2-1-3-17(18)20(14)15/h1-3,6-11H,4-5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDCQOIVPASEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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